molecular formula C20H22N4OS B2892928 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1448046-29-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2892928
CAS No.: 1448046-29-4
M. Wt: 366.48
InChI Key: HFCLVXNAQZZHBX-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structures similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide have been explored for their antimicrobial and antifungal properties. For instance, novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Similarly, other benzothiazole derivatives have been evaluated for their potent antitumor properties and inhibitory effects on tumor growth, indicating their potential as therapeutic agents (Yoshida et al., 2005).

Antitumor Agents

Several studies have synthesized and assessed benzothiazole derivatives for their antitumor activities. A study by Senthilkumar et al. (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showing significant antibacterial, antifungal, and anticancer activities against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Chemical Synthesis Applications

The synthesis and characterization of benzothiazole and pyrazole derivatives also play a crucial role in the development of new chemical entities with potential biological activities. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into molecular structure through X-ray diffraction and other spectroscopic methods, contributing to the understanding of its chemical properties and potential applications (Kumara et al., 2018).

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structures and properties. Some thiazoles are used in medicinal applications due to their diverse biological activities and relatively low side effects .

Future Directions

Indole derivatives, which are structurally similar to the compound , have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide” and similar compounds could also have potential for future research and development.

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such ascyclin-A2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation.

Pharmacokinetics

Similar compounds are generally soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability, influencing its absorption and distribution within the body.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(20-22-16-7-3-4-8-18(16)26-20)21-12-14-11-17(13-9-10-13)24(23-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLVXNAQZZHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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